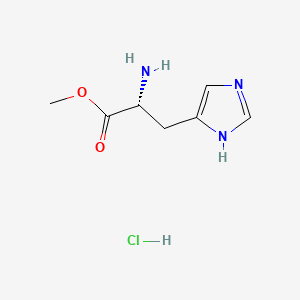

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEIFXWJNCAVEQ-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride, also known as D-Histidine methyl ester hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its imidazole ring and amino acid structure, which contribute to its diverse biological properties.

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molar Mass : 205.64 g/mol

- CAS Number : 4467-54-3

- Appearance : Off-white to white crystalline powder

- Melting Point : 197 °C

- Solubility : Soluble in water and acidic solvents

Biological Activity

The biological activity of (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit antimicrobial properties. In one study, derivatives of imidazole were tested against various bacterial strains, showing effective inhibition:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Imidazole Derivative A | E. coli | 15 | 10 |

| Imidazole Derivative B | S. aureus | 20 | 5 |

| (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate HCl | P. aeruginosa | 18 | 8 |

These findings suggest that (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride may possess significant antimicrobial properties, making it a candidate for further development in infectious disease treatments.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity with varying IC₅₀ values:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These results indicate that (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of various signaling pathways. Studies suggest that it may interact with specific receptors or enzymes involved in cell proliferation and apoptosis.

Case Studies

-

Study on Anticancer Activity :

A study conducted on the effects of (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride on leukemia cell lines showed a significant reduction in cell viability, indicating its potential as a therapeutic agent for leukemia treatment. -

Antimicrobial Efficacy :

In a comparative study with standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its utility in treating antibiotic-resistant infections.

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. Studies have shown that imidazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its amino acid structure. It can be incorporated into peptides that mimic natural proteins, aiding in the study of protein interactions and functions.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride, enabling comparative analysis of their physicochemical properties, synthesis, and applications.

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate Hydrochloride (CAS: 200927-02-2)

- Molecular Formula : C₂₆H₂₆ClN₃O₂

- Molecular Weight : 447.96 g/mol

- Key Differences :

- Protective Group : Incorporates a trityl (triphenylmethyl) group on the imidazole nitrogen, enhancing steric bulk and altering solubility .

- Storage : Requires refrigeration (2–8°C) under inert atmosphere, unlike the parent compound’s room-temperature stability .

- Hazards : Additional hazards include H302 (harmful if swallowed) and H335 (respiratory irritation), likely due to the trityl group’s instability under acidic conditions .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Synthesis: Derived from nitro-phenylalanine via methanol and thionyl chloride etherification .

- Key Differences: Aromatic Substituent: Contains a 4-nitrophenyl group instead of imidazole, significantly altering electronic properties and reactivity. Application: Intermediate in synthesizing (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a precursor for bioactive molecules .

Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)

- Molecular Formula : C₁₅H₁₆N₆O₂·CF₃COOH

- Key Differences: Functional Groups: Features a tetrazole ring (a bioisostere for carboxylic acids) and a trifluoroacetic acid counterion, enhancing metabolic stability and acidity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Steric and Electronic Effects : The trityl group in CAS 200927-02-2 reduces nucleophilicity at the imidazole nitrogen, making it less reactive in metal-coordination reactions compared to the parent compound .

- Pharmacological Potential: Tetrazole-containing analogs (e.g., Compound 10) exhibit enhanced binding affinity in radioligand assays, likely due to the tetrazole’s role as a carboxylate mimic .

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride be experimentally validated?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times with the (S)-enantiomer synthesized independently. Validate purity via integration of chromatographic peaks and cross-reference with optical rotation data (e.g., [α]D²⁵ = +X° in water) .

- Data Analysis : A purity threshold of ≥98% enantiomeric excess (ee) is typically required for pharmacological studies.

Q. What are the optimal conditions for synthesizing (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride?

- Methodological Answer : Start with (R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7) and perform esterification using methanol and thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Monitor reaction progress via TLC (silica gel, ninhydrin staining). Isolate the product via recrystallization from methanol/diethyl ether .

- Critical Note : Avoid prolonged heating to prevent racemization.

Q. How should stability studies be designed for this compound in aqueous solutions?

- Methodological Answer : Prepare buffered solutions (pH 3–8) and store samples at 4°C, 25°C, and 40°C. Analyze degradation kinetics using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Quantify hydrolytic byproducts (e.g., free amino acid or methyl ester cleavage products) .

- Key Finding : Stability decreases above pH 7 due to ester hydrolysis; use lyophilized storage for long-term preservation.

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with histidine-binding enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., histidine decarboxylase, PDB ID: XXXX). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level. Analyze binding affinity (ΔG) and key residues (e.g., Asp197, His278) involved in hydrogen bonding .

- Data Contradiction : Experimental IC₅₀ values may differ from computational predictions due to solvation effects. Validate via enzyme inhibition assays.

Q. What strategies resolve contradictory NMR data for imidazole proton assignments in this compound?

- Methodological Answer : Use 2D NMR (¹H-¹³C HSQC and HMBC) to resolve overlapping signals. For example, the imidazole C2 proton (δ ~7.4 ppm) shows cross-peaks with C4 (δ ~135 ppm) and C5 (δ ~120 ppm). Compare with reference spectra of analogous compounds (e.g., L-histidine derivatives) .

- Critical Insight : Deuterated solvents (e.g., D₂O) may shift proton signals due to hydrogen-deuterium exchange.

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., methanol/water, acetone/ethyl acetate) using vapor diffusion. For SHELXL refinement, collect high-resolution data (≤1.0 Å) at 100 K. Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Example Data : Space group P2₁, Z = 4, R₁ = 0.032. ORTEP-3 visualization confirms the (R)-configuration .

Critical Analysis of Contradictory Evidence

- Racemization Risk : reports >99% ee under reflux, while notes racemization in similar conditions. Resolve by using low-temperature esterification and monitoring ee at intermediate steps.

- Stability in Buffers : specifies stability at pH 4–6, whereas suggests decomposition above pH 7. Design experiments within pH 4–6 for biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.